molecular formula C25H31NO B11476158 N,N-dibenzyl-3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine

N,N-dibenzyl-3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine

Cat. No.: B11476158
M. Wt: 361.5 g/mol
InChI Key: QTHDZEBWIXNPRP-UHFFFAOYSA-N
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Description

DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a dibenzylamine moiety and a trimethyloxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl position, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium azide, halogens, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    DIBENZYLAMINE: A simpler analog without the propargyl and trimethyloxan groups.

    PROPARGYLAMINE: Contains the propargyl group but lacks the dibenzyl and trimethyloxan moieties.

    TRIMETHYLOXAN DERIVATIVES: Compounds with the trimethyloxan group but different substituents.

Uniqueness

DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

N,N-dibenzyl-3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-amine

InChI

InChI=1S/C25H31NO/c1-24(2)16-10-17-25(3,27-24)18-11-19-26(20-22-12-6-4-7-13-22)21-23-14-8-5-9-15-23/h4-9,12-15H,10,16-17,19-21H2,1-3H3

InChI Key

QTHDZEBWIXNPRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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